molecular formula C24H18ClN5O4 B12018165 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634896-21-2

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12018165
CAS No.: 634896-21-2
M. Wt: 475.9 g/mol
InChI Key: TWZAFSGEODYFFZ-VULFUBBASA-N
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Description

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C25H20ClN5O4 and a molecular weight of 489.92 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, a chlorobenzyl group, and a nitrophenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the condensation of this hydrazone with 3-nitrobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Scientific Research Applications

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural features, which confer distinct biological activities. The presence of the nitrophenyl group and the pyrazole ring contributes to its potential as a versatile compound in various research fields .

Properties

CAS No.

634896-21-2

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-19-8-4-16(5-9-19)15-34-21-10-6-18(7-11-21)22-13-23(28-27-22)24(31)29-26-14-17-2-1-3-20(12-17)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

TWZAFSGEODYFFZ-VULFUBBASA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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